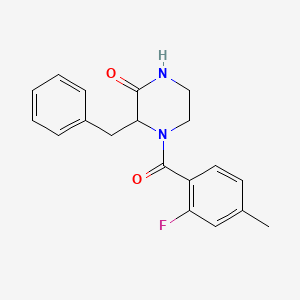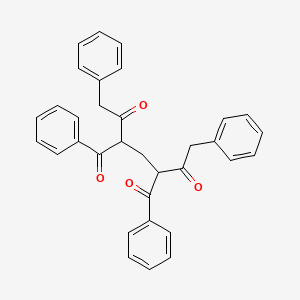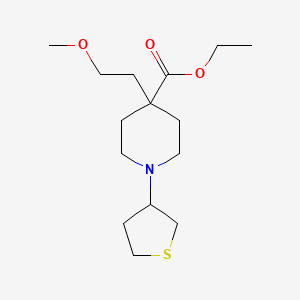![molecular formula C18H28N4O2 B6008578 N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6008578.png)
N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dentistry due to its potential in preventing and treating dental caries. CPP-ACP is a casein phosphopeptide-amorphous calcium phosphate complex that has been shown to have a remineralizing effect on tooth enamel.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide involves the formation of a stable complex with calcium and phosphate ions, which enhances the bioavailability of these ions in the oral environment. N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide also inhibits the growth of cariogenic bacteria by disrupting their adherence to tooth surfaces and altering their metabolic activity. The complex also promotes remineralization of enamel lesions by facilitating the deposition of calcium and phosphate ions onto the tooth surface.
Biochemical and Physiological Effects:
N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects on the oral environment. It enhances the uptake of calcium and phosphate ions by tooth enamel, increases the resistance of enamel to acid attack, and reduces the solubility of enamel. N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide also modulates the composition of the oral biofilm, reducing the levels of cariogenic bacteria and promoting the growth of beneficial bacteria. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide has several advantages as a research tool. It is easy to synthesize and has a consistent composition, making it ideal for use in controlled experiments. It is also biocompatible and non-toxic, making it safe for use in in vitro and in vivo studies. However, N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide has some limitations as a research tool. Its mechanism of action is complex and not fully understood, and its effects may vary depending on the composition of the oral environment. In addition, the effects of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide may be influenced by other factors, such as diet and oral hygiene.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide. One area of focus is the development of new formulations of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide that can enhance its efficacy and bioavailability. Another area of research is the exploration of the potential of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide in treating other oral diseases, such as periodontitis and oral cancer. In addition, there is a need for further studies to elucidate the mechanism of action of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide and to investigate its effects on the oral microbiome and immune system. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide in human subjects.
Métodos De Síntesis
N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide is synthesized by the reaction of casein phosphopeptides with calcium and phosphate ions. The process involves the addition of calcium chloride and sodium phosphate to a solution of casein phosphopeptides, followed by dialysis and freeze-drying to obtain the final product. The synthesis method has been optimized to produce a high yield of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide with a consistent composition.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide has been extensively studied for its potential in preventing and treating dental caries. It has been shown to remineralize enamel lesions, inhibit the growth of cariogenic bacteria, and enhance the efficacy of fluoride. N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide has also been investigated for its potential in treating dentin hypersensitivity, erosion, and white spot lesions. In addition, N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide has been explored for its applications in other fields, such as drug delivery and tissue engineering.
Propiedades
IUPAC Name |
N-cyclopentyl-1-[1-(cyclopentylamino)-1-oxobutan-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-2-16(18(24)20-14-9-5-6-10-14)22-12-11-15(21-22)17(23)19-13-7-3-4-8-13/h11-14,16H,2-10H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOQOEFQPPYKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCC1)N2C=CC(=N2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-ethoxyphenol](/img/structure/B6008519.png)
![ethyl 3-[(2E)-3-phenyl-2-propen-1-yl]-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6008524.png)
![methyl 1-(3-{4-[(benzylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6008536.png)
![3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6008543.png)
![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6008548.png)
![3-{1-[2-(4-hydroxyphenyl)-1-methylethyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6008550.png)
![5,7-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6008557.png)

![9-(4-chlorophenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6008580.png)
![5-methyl-3-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008587.png)
![N'-(2-hydroxybenzylidene)-2-[(4-methylbenzyl)thio]acetohydrazide](/img/structure/B6008591.png)

